molecular formula C20H21ClN2O3 B2504899 methyl 7-(3-(3-chlorophenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 2034573-29-8

methyl 7-(3-(3-chlorophenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2504899
M. Wt: 372.85
InChI Key: WIJDYILRCBFIQM-UHFFFAOYSA-N
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Description

The compound of interest, "methyl 7-(3-(3-chlorophenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate," is a derivative of isoquinoline, which is a structural isomer of quinoline and part of a group of compounds known for their diverse pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the research on related compounds can offer insights into its potential properties and synthesis.

Synthesis Analysis

The synthesis of related isoquinoline compounds involves multiple steps, including acylation, cyclization, amination, and reduction processes. For instance, the synthesis of cis-1,3,4,6,7,11b-hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a]isoquinoline (7a) starts with the acylation of 2,2-diphenylethylamine with chloroacetyl chloride to give chloroacetamide, followed by cyclization with P2O5, amination, and reduction to yield the final product . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to incorporate the appropriate substituents.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of isoquinoline derivatives. For example, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate was established using this method . The molecular geometry and electronic structure of these compounds can also be studied using computational methods such as density functional theory (DFT), which provides insights into the molecular electrostatic potential, vibrational analysis, and other properties .

Chemical Reactions Analysis

The chemical reactivity of isoquinoline derivatives can be influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect the molecule's reactivity. Local reactivity descriptors calculated through computational chemistry methods can help identify chemically reactive sites within the molecule . Additionally, the formation of compounds like 3-methyl-1a,7b-dihydro-1H-cycloprop[c]isoquinoline involves mechanisms that may include the formation of intermediates and the rearrangement of cyclopropyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The presence of substituents like chlorophenyl groups and carboxylate esters can affect these properties. Theoretical calculations can be used to predict thermodynamic properties, and spectroscopic methods like NMR can provide information on the chemical environment of specific atoms within the molecule .

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has demonstrated the synthesis of N-substituted methyl tetrahydroisoquinoline-3-carboxylates via the reaction of methyl tetrahydroisoquinoline-3-carboxylate with various isocyanates and isothiocyanates. These compounds were cyclized to yield hydantoins and thiohydantoins, showcasing a methodology for generating complex molecules with potential pharmacological activities (Macháček et al., 2006).

Derivative Compounds and Their Properties

  • The study on diastereoisomers of 1,4-dihydropyridine derivatives, including cocrystal analysis, contributes to understanding the stereochemical complexity and potential modulatory properties of calcium, which are critical for various physiological processes (Linden et al., 2006).
  • An evaluation of myorelaxant activity in hexahydroquinoline derivatives provides insight into their potential therapeutic applications, especially concerning smooth muscle relaxation. This highlights the compound's relevance in designing novel myorelaxants (Gündüz et al., 2008).

Molecular and Crystal Structures

  • The synthesis and molecular structure analysis of methyl tetrahydroquinoline-4-carboxylates reveal the detailed structural information necessary for the rational design of novel compounds with desired biological activities. Such studies are foundational for understanding the compound's interactions at the molecular level (Rudenko et al., 2012).

Bioactivity Potential

  • The synthesis and bioactivity evaluation of 1,2,3,4-tetrahydroisoquinoline derivatives, including their potential as anti-inflammatory and analgesic agents, underline the compound's significance in medicinal chemistry. Developing new derivatives could lead to innovative treatments for inflammation and pain (Farag et al., 2012).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties . Without specific data, it’s difficult to provide detailed safety and hazard information for this compound.

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications . Given its complex structure, it might have interesting chemical and biological properties worth exploring.

properties

IUPAC Name

methyl 7-[3-(3-chlorophenyl)propanoylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c1-26-20(25)23-10-9-15-6-7-18(12-16(15)13-23)22-19(24)8-5-14-3-2-4-17(21)11-14/h2-4,6-7,11-12H,5,8-10,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJDYILRCBFIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 7-(3-(3-chlorophenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

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